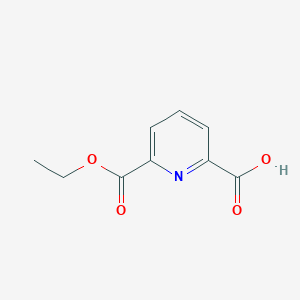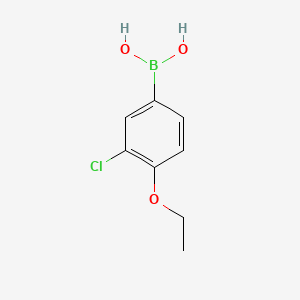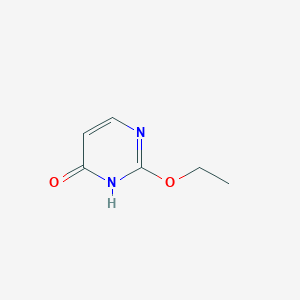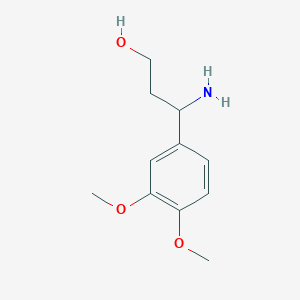
Methyl-6-hydroxyhexanoat
Übersicht
Beschreibung
Methyl 6-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for Methyl 6-hydroxyhexanoate is 1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 6-hydroxyhexanoate is a liquid . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Lagerung
Methyl-6-hydroxyhexanoat ist eine chemische Verbindung mit der linearen Formel C7H14O3 . Es wird typischerweise in einer versiegelten, trockenen Umgebung bei -20 °C gelagert .
Sicherheitsinformationen
Diese Verbindung ist nach dem GHS05-Gefahrstoffpiktogramm klassifiziert, was darauf hinweist, dass sie schwere Hautverbrennungen und Augenschäden verursachen kann . Sicherheitsvorkehrungen umfassen das Vermeiden des Einatmens von Staub/Rauch/Gas/Nebel/Dämpfen/Sprühnebel, gründliches Waschen nach dem Umgang, das Tragen von Schutzhandschuhen/Schutzkleidung/Augenschutz/Gesichtsschutz und das Befolgen spezifischer Verfahren bei Verschlucken oder Haut- oder Augenkontakt .
Einsatz in der synthetischen Biologie
this compound könnte potenzielle Anwendungen in der synthetischen Biologie haben, insbesondere bei der Produktion von Polyhydroxyalkanoaten (PHA) . PHA sind eine Familie von biologisch abbaubaren und biokompatiblen Polyestern, die umfassend untersucht wurden, um die Produktion zu verbessern und die Vielfalt zu erweitern . Sie haben über 150 strukturelle Variationen und werden in verschiedenen Industrien eingesetzt, darunter Verpackung, Medizin, Pharmazie, Landwirtschaft und Lebensmittel .
Produktion von funktionalen PHA
Neueste Entwicklungen in der synthetischen Biologie haben die Produktion von funktionalen PHA ermöglicht, bei denen es sich um PHA handelt, in deren Ketten funktionelle Gruppen eingefügt wurden . Dies wird erreicht, indem das Genom bestimmter Bakterien so manipuliert wird, dass die β-Oxidation und die in situ-Fettsäuresynthesewege geschwächt werden . Dadurch kann eine den Bakterien zugeführte Fettsäure ihre ursprüngliche Kettenlänge und Struktur beibehalten, wenn sie in die PHA-Ketten eingebaut wird . This compound könnte möglicherweise als eine solche Fettsäure verwendet werden.
Wirkmechanismus
Target of Action
Methyl 6-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 The primary targets of Methyl 6-hydroxyhexanoate are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is involved in certain biochemical reactions . The specific interactions of Methyl 6-hydroxyhexanoate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Methyl 6-hydroxyhexanoate is involved in certain biochemical pathways. For instance, it has been used in the synthesis of methacrylic acid monomers with aliphatic spacers
Result of Action
It is known that the compound can be used in the synthesis of certain polymers
Action Environment
It is known that the compound should be stored in a dry environment, preferably in a freezer under -20°c . This suggests that temperature and humidity may affect the stability of Methyl 6-hydroxyhexanoate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-hydroxyhexanoate has several advantages and limitations as a research tool. One advantage is that it is relatively easy to synthesize and is stable at room temperature, making it an ideal compound for lab experiments. Additionally, it is non-toxic and has a wide range of biochemical and physiological effects, making it a promising candidate for further study. However, it is also important to note that methyl 6-hydroxyhexanoate is not water soluble, making it difficult to use in water-based experiments.
Zukünftige Richtungen
Given its wide range of biochemical and physiological effects, methyl 6-hydroxyhexanoate has the potential to be a useful compound for further study. Potential future directions for methyl 6-hydroxyhexanoate include further research into its antimicrobial and antioxidant properties, as well as its potential use as an anti-inflammatory agent. Additionally, further research into its effects on lipid metabolism and cardiovascular health could also prove to be beneficial. Finally, further research into its potential use as a dietary supplement could also be beneficial.
Safety and Hazards
Methyl 6-hydroxyhexanoate is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
methyl 6-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJZXHZRXDLCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113007-78-6 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113007-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40196517 | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-43-7 | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a promising method for obtaining Methyl 6-hydroxyhexanoate from a sustainability perspective?
A1: Methyl 6-hydroxyhexanoate can be derived from the chemical upcycling of Poly(ε-caprolactone) (PCL). [] This approach addresses the challenge of PCL waste disposal and promotes sustainable practices by transforming end-of-life PCL into valuable chemicals. Specifically, using 1,5,7-triazabicyclo[4,4,0]dec-5-ene (TBD) as a catalyst allows for the efficient depolymerization of PCL into Methyl 6-hydroxyhexanoate with high conversion rates in a short timeframe. [] This method holds promise for large-scale depolymerization of commercial PCL plastics, contributing to a circular economy for this material.
Q2: Beyond its origin from PCL, what is the structural characterization of Methyl 6-hydroxyhexanoate?
A2: While the provided research [] focuses on the production of Methyl 6-hydroxyhexanoate through PCL depolymerization, another study [] sheds light on its structural characteristics. This research utilized Methyl 6-hydroxyhexanoate in synthesizing a complex carbohydrate molecule. Through NMR spectroscopy and X-ray crystallography, they confirmed the structure of a derivative containing the Methyl 6-hydroxyhexanoate moiety. [] This detailed structural information contributes to understanding its reactivity and potential for further chemical modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
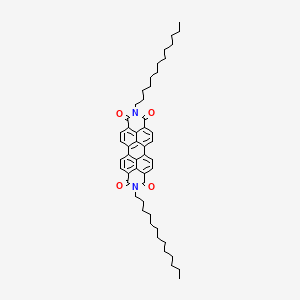
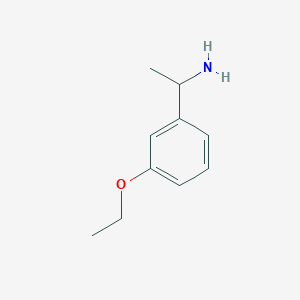
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)


